Cas no 2106963-53-3 ([3-(ethylamino)oxetan-3-yl]methanol)
[3-(ethylamino)oxetan-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- (3-(ethylamino)oxetan-3-yl)methanol
- [3-(ethylamino)oxetan-3-yl]methanol
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- Inchi: 1S/C6H13NO2/c1-2-7-6(3-8)4-9-5-6/h7-8H,2-5H2,1H3
- InChI Key: WPTPTAVRSRVQHH-UHFFFAOYSA-N
- SMILES: C(C1(NCC)COC1)O
[3-(ethylamino)oxetan-3-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-100MG |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 100MG |
¥ 1,201.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-250MG |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 250MG |
¥ 1,920.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-500MG |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 500MG |
¥ 3,201.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-1G |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 1g |
¥ 4,798.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-5G |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 5g |
¥ 14,394.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-10G |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 10g |
¥ 23,991.00 | 2023-03-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00772260-1g |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 97% | 1g |
¥7133.0 | 2023-03-16 | |
| Ambeed | A427014-1g |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 97% | 1g |
$1039.0 | 2024-07-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-100mg |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 100mg |
¥1200.0 | 2024-04-22 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101181-250mg |
[3-(ethylamino)oxetan-3-yl]methanol |
2106963-53-3 | 95% | 250mg |
¥1920.0 | 2024-04-22 |
[3-(ethylamino)oxetan-3-yl]methanol Suppliers
[3-(ethylamino)oxetan-3-yl]methanol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on [3-(ethylamino)oxetan-3-yl]methanol
Compound CAS No. 2106963-53-3: [3-(Ethylamino)Oxetan-3-Yl]Methanol
The compound with CAS No. 2106963-53-3, commonly referred to as [3-(ethylamino)oxetan-3-yl]methanol, is a fascinating molecule with a unique structure and a variety of potential applications in the fields of organic chemistry, pharmacology, and materials science. This article delves into the properties, synthesis, and recent advancements in the utilization of this compound.
Chemical Structure and Properties
[3-(Ethylamino)oxetan-3-yl]methanol is a cyclic ether derivative with an ethylamino group attached to the oxetane ring at the third position. The molecule's structure consists of a four-membered ring (oxetane), an ethylamine substituent, and a hydroxymethyl group (-CH₂OH). This combination gives rise to unique chemical properties, including moderate polarity due to the hydroxymethyl group and potential for hydrogen bonding.
Synthesis and Characterization
The synthesis of [ethylamino] derivatives has been extensively studied due to their versatility in organic synthesis. Recent research has focused on optimizing the synthesis of [ethylamino]oxetane-based compounds using various methodologies, including ring-opening reactions and nucleophilic substitutions. The compound's characterization has been carried out using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming its molecular formula and structural integrity.
Applications in Drug Development
[Ethylamino] derivatives have shown promise in drug discovery due to their ability to modulate biological systems. Recent studies have highlighted the potential of [Ethylamino]oxetane-based compounds as candidates for anti-cancer therapies. For instance, researchers have demonstrated that [Ethylamino] derivatives can inhibit specific enzymes involved in tumor growth, making them valuable leads for further preclinical testing.
Role in Materials Science
Ethylamino-containing polymers have gained attention for their applications in advanced materials such as biodegradable plastics and drug delivery systems. The incorporation of [Ethylamino] groups into polymer backbones enhances their biocompatibility and degradation profiles, making them suitable for medical applications.
Ethylamino Oxetane Methanol:
The compound's ability to form hydrogen bonds makes it a potential candidate for use in water-soluble polymers or surfactants.
Ethylamine Oxetane:
This derivative has been explored for its role in catalysis, particularly in asymmetric synthesis reactions.
Ethylamine Oxetane Methanol:
The compound's unique structure allows it to serve as a building block for more complex molecules with tailored functionalities.
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